

Application Notes and Protocols for Flow Cytometry Analysis Using DS-1501a Antibody

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1501a is a humanized monoclonal antibody that specifically targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a transmembrane protein involved in osteoclast differentiation and immune regulation.[1] These application notes provide a detailed guide for the use of **DS-1501**a in flow cytometry, a powerful technique for single-cell analysis. Flow cytometry allows for the identification and quantification of cell populations expressing Siglec-15, which is crucial for research in osteoporosis, oncology, and immunology.

Siglec-15 is expressed on the surface of various cell types, including osteoclasts, a subset of myeloid cells, and certain tumor cells.[2][3] Its expression can be modulated by cytokines such as M-CSF and IFN-y.[4] The **DS-1501**a antibody can be used to study the distribution of Siglec-15-expressing cells in different tissues and disease states, to sort these cells for further analysis, and to assess the occupancy of Siglec-15 by therapeutic agents.

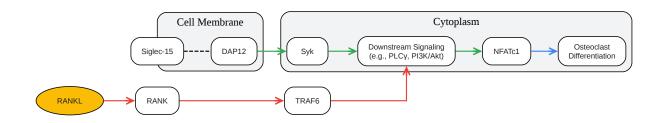
Signaling Pathways Involving Siglec-15

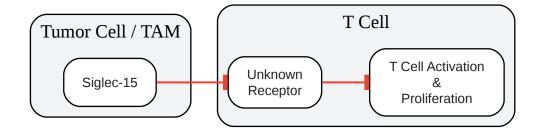
Siglec-15 is known to play a role in both osteoclastogenesis and the tumor microenvironment. Understanding its signaling pathways is essential for interpreting experimental results.

In osteoclast precursors, Siglec-15 associates with the adaptor protein DAP12, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[2][5] Engagement of Siglec-15

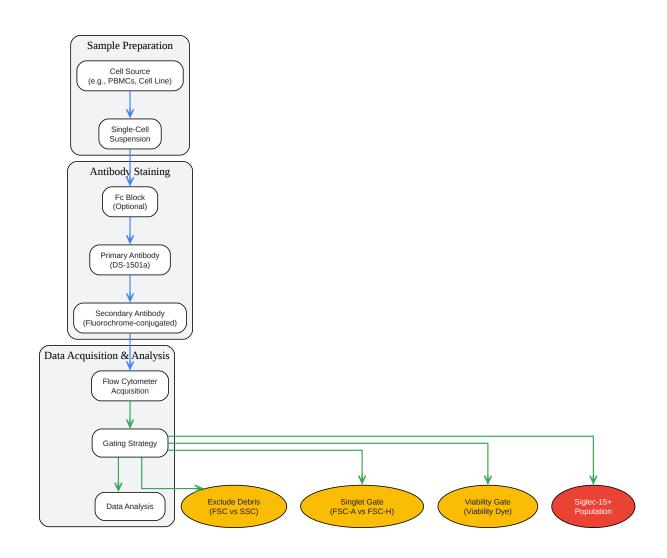


leads to the phosphorylation of DAP12 and the recruitment of the spleen tyrosine kinase (Syk). This initiates a downstream signaling cascade that synergizes with RANKL signaling to promote osteoclast differentiation and bone resorption.









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